Lipophilicity Comparison Against Mono-Substituted Analogs
The computed octanol-water partition coefficient (XLogP3-AA) for 4-butyl-2-methylpiperidine is 3.1, positioning it substantially higher than its closest mono-substituted analogs. The direct comparison is: 4-butylpiperidine (PubChem CID 13283867, XLogP3 2.7), 2-methylpiperidine (PubChem CID 7974, XLogP3 1.1), and unsubstituted piperidine (PubChem CID 8082, XLogP3 ~0.8). The incremental ΔXLogP3 is +0.4 over 4-butylpiperidine, +2.0 over 2-methylpiperidine, and +2.3 over piperidine [1][2][3]. The vendor-reported LogP value of 2.5647 (Leyan) corroborates the PubChem XLogP3 computation .
| Evidence Dimension | Lipophilicity (XLogP3-AA, PubChem-computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1; vendor LogP = 2.56 |
| Comparator Or Baseline | 4-Butylpiperidine XLogP3 = 2.7; 2-Methylpiperidine XLogP3 = 1.1; Piperidine XLogP3 ≈ 0.8 |
| Quantified Difference | +0.4 vs 4-butylpiperidine; +2.0 vs 2-methylpiperidine; +2.3 vs piperidine |
| Conditions | XLogP3-AA computed via PubChem 2.1/3.0 algorithm; vendor LogP via ACD/Labs prediction module |
Why This Matters
A 0.4 log-unit increase in XLogP3 over 4-butylpiperidine translates to approximately 2.5-fold higher predicted octanol partitioning, which can meaningfully shift membrane permeability and non-specific binding profiles in cell-based assays or in vivo studies.
- [1] PubChem CID 103845954: 4-Butyl-2-methylpiperidine. XLogP3-AA = 3.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/103845954 View Source
- [2] PubChem CID 13283867: 4-Butylpiperidine. XLogP3-AA = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13283867 View Source
- [3] PubChem CID 7974: 2-Methylpiperidine. XLogP3-AA = 1.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7974 View Source
